molecular formula C10H13NO5S B1416583 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid CAS No. 1118787-13-5

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid

Cat. No.: B1416583
CAS No.: 1118787-13-5
M. Wt: 259.28 g/mol
InChI Key: DXJBYRXLJZHDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO5S and a molecular weight of 259.28 g/mol . This compound is characterized by a furan ring substituted with a methyl group, a pyrrolidine-1-sulfonyl group, and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the pyrrolidine-1-sulfonyl group: This step involves the sulfonylation of the furan ring using reagents like pyrrolidine-1-sulfonyl chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of blood pressure in hypertensive patients.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    4-(Pyrrolidine-1-sulfonyl)furan-2-carboxylic acid: Lacks the methyl group on the furan ring.

    5-Methyl-4-(pyrrolidine-1-sulfonyl)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, while the pyrrolidine-1-sulfonyl group enhances its solubility and reactivity. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJBYRXLJZHDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Reactant of Route 2
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Reactant of Route 3
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.